N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide
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Overview
Description
N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide is a complex organic compound that features a unique combination of furan, thieno, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide typically involves multiple steps. One common approach is the condensation of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide . This intermediate can then be further reacted with other reagents to introduce the thieno and pyridine rings under controlled conditions, often involving microwave-assisted synthesis for efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave reactors and effective coupling reagents like DMT/NMM/TsO− or EDC can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol .
Scientific Research Applications
N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure but with a pyridine ring instead of a thieno ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains an indole ring, used as an anticancer agent.
N-(furan-2-ylmethyl)cyanoacetamide: Used in heterocyclic synthesis.
Uniqueness
N-(Furan-2-ylmethyl)-5-isobutyl-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide is unique due to its combination of furan, thieno, and pyridine rings, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-5-(2-methylpropyl)-4-oxothieno[3,2-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N2O3S/c1-11(2)10-20-7-6-14-16(18(20)22)15(12(3)24-14)17(21)19-9-13-5-4-8-23-13/h4-8,11H,9-10H2,1-3H3,(H,19,21) |
InChI Key |
VKXNFSWHRYTUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CN(C2=O)CC(C)C)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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